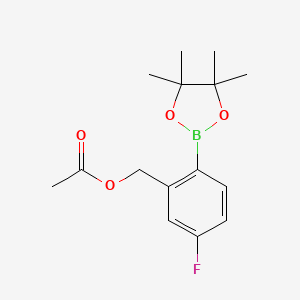

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BFO4/c1-10(18)19-9-11-8-12(17)6-7-13(11)16-20-14(2,3)15(4,5)21-16/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMYSNBDPDPKFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-(Bpin)benzyl acetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern organic synthesis, 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate, often abbreviated as 5-Fluoro-2-(Bpin)benzyl acetate, holds significant potential for the construction of complex molecular architectures. Its unique combination of a fluorinated aromatic ring, a versatile boronic acid pinacol ester (Bpin) group, and a reactive benzyl acetate moiety makes it a valuable intermediate, particularly in the synthesis of novel pharmaceutical compounds. This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Molecular and Physicochemical Properties

5-Fluoro-2-(Bpin)benzyl acetate is a substituted aromatic compound with the chemical formula C₁₅H₂₀BFO₄ and a molecular weight of 294.13 g/mol .[1] Its structure features a benzyl acetate core with a fluorine atom at the 5-position and a boronic acid pinacol ester (Bpin) group at the 2-position of the benzene ring.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | [5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | N/A |

| CAS Number | 2142562-01-2 | [2] |

| Molecular Formula | C₁₅H₂₀BFO₄ | [1] |

| Molecular Weight | 294.13 g/mol | [1] |

| Appearance | Solid (predicted) | Inferred from similar compounds |

| Storage Temperature | -20°C | [1] |

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for 5-Fluoro-2-(Bpin)benzyl acetate is not widely published. However, based on the known chemical shifts of similar structural motifs, a predicted spectroscopic profile can be outlined.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the acetate methyl protons, and the pinacol methyl protons.

-

Aromatic Protons (δ 7.0-8.0 ppm): The fluorine and Bpin substituents will influence the chemical shifts and coupling patterns of the three aromatic protons. The proton ortho to the fluorine will likely appear as a doublet of doublets due to coupling with the fluorine and the adjacent proton.

-

Benzylic Protons (-CH₂OAc, δ ~5.1 ppm): A singlet corresponding to the two benzylic protons is anticipated.

-

Acetate Methyl Protons (-COCH₃, δ ~2.1 ppm): A singlet for the three methyl protons of the acetate group.

-

Pinacol Methyl Protons (-C(CH₃)₂, δ ~1.3 ppm): A singlet for the twelve equivalent methyl protons of the Bpin group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all fifteen carbon atoms in the molecule. Key predicted chemical shifts include:

-

Carbonyl Carbon (-C=O): δ ~170 ppm

-

Aromatic Carbons: δ 120-140 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.

-

Benzylic Carbon (-CH₂OAc): δ ~66 ppm

-

Pinacol Carbons (-C(CH₃)₂): δ ~84 ppm

-

Acetate Methyl Carbon (-COCH₃): δ ~21 ppm

-

Pinacol Methyl Carbons (-C(CH₃)₂): δ ~25 ppm

¹⁹F NMR Spectroscopy

A singlet is expected in the ¹⁹F NMR spectrum, with a chemical shift characteristic of a fluorine atom on a benzene ring.

Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the acetate group and fragments corresponding to the benzyl and Bpin moieties.

Synthesis and Handling

Synthetic Approach

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for 5-Fluoro-2-(Bpin)benzyl acetate.

Step-by-Step Methodology (Hypothetical Protocol):

-

Acetylation of 2-Bromo-5-fluorobenzyl alcohol:

-

To a solution of 2-bromo-5-fluorobenzyl alcohol in a suitable solvent (e.g., dichloromethane or pyridine) at 0°C, add acetic anhydride and a catalytic amount of a base like pyridine or DMAP.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous acid, base, and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and concentration under reduced pressure to yield 2-bromo-5-fluorobenzyl acetate.

-

-

Miyaura Borylation of 2-Bromo-5-fluorobenzyl acetate:

-

In a reaction vessel, combine 2-bromo-5-fluorobenzyl acetate, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in an anhydrous, deoxygenated solvent (e.g., dioxane or toluene).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100°C) for several hours until the starting material is consumed (monitored by GC-MS or LC-MS).

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain 5-Fluoro-2-(Bpin)benzyl acetate.

-

Handling and Safety

According to available safety data sheets, 5-Fluoro-2-(Bpin)benzyl acetate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of 5-Fluoro-2-(Bpin)benzyl acetate lies in its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the boronic ester and various organic halides or triflates.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction involving 5-Fluoro-2-(Bpin)benzyl acetate.

The presence of both the Bpin group and the benzyl acetate moiety offers two potential sites for cross-coupling, depending on the reaction conditions.

Coupling at the Bpin Position

The Bpin group is the primary site for Suzuki-Miyaura coupling. Under standard palladium catalysis with a suitable base, the C-B bond reacts with an aryl, heteroaryl, or vinyl halide/triflate to form a new C-C bond. This allows for the introduction of a wide range of substituents at the 2-position of the fluorinated benzyl acetate core.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

To a reaction flask, add 5-Fluoro-2-(Bpin)benzyl acetate, the desired aryl/vinyl halide or triflate (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system (e.g., toluene/water, dioxane/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Heat the reaction to the desired temperature (typically 80-110°C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Potential for Dual Reactivity

It is noteworthy that under certain conditions, the benzyl acetate group can also participate in cross-coupling reactions, acting as a leaving group.[3] This dual reactivity, while potentially complicating a desired transformation, also opens up possibilities for sequential or one-pot multi-component coupling reactions, further highlighting the synthetic utility of this building block.

Applications in Drug Discovery and Development

As a pharmaceutical intermediate, 5-Fluoro-2-(Bpin)benzyl acetate is a valuable precursor for the synthesis of various active pharmaceutical ingredients (APIs).[4][5][6] It has been identified as an impurity of Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor used for the topical treatment of atopic dermatitis.[1] This connection underscores its relevance in the synthesis of boron-containing pharmaceuticals. The ability to introduce diverse functionalities through Suzuki-Miyaura coupling makes it a key component in the construction of compound libraries for drug discovery screening.

Conclusion

5-Fluoro-2-(Bpin)benzyl acetate is a highly functionalized building block with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactive sites allow for selective and versatile modifications through palladium-catalyzed cross-coupling reactions. While detailed experimental data on its physical and spectroscopic properties are still emerging, its utility as a synthetic intermediate is well-established. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers and professionals in drug development and chemical synthesis.

References

- 1. usbio.net [usbio.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. targetmol.cn [targetmol.cn]

- 6. This compound | 药物中间体 | MCE [medchemexpress.cn]

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate, a key intermediate in the development of various active pharmaceutical ingredients.[1][2] This document delves into the strategic considerations for its synthesis, focusing on the palladium-catalyzed Miyaura borylation reaction. A detailed, step-by-step experimental protocol is provided, along with an exploration of the reaction mechanism, purification strategies, and safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

This compound is a valuable building block in medicinal chemistry. Its structure, featuring a fluorinated benzene ring, a boronic ester, and a benzyl acetate moiety, allows for diverse downstream chemical modifications, particularly through Suzuki-Miyaura cross-coupling reactions. The boronic ester group serves as a versatile handle for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery.[3]

The synthesis of this molecule is most effectively achieved through a palladium-catalyzed borylation of a corresponding benzyl halide. This approach offers high functional group tolerance and generally proceeds under mild conditions.[4][5] This guide will focus on the Miyaura borylation reaction, a robust and widely adopted method for the synthesis of boronate esters.[6][7]

The Core Chemistry: Miyaura Borylation

The Miyaura borylation is a cross-coupling reaction that forms a carbon-boron bond between an organic halide (or triflate) and a diboron reagent, catalyzed by a palladium complex.[4][7] For the synthesis of our target molecule, the key transformation is the borylation of a 2-halo-5-fluorobenzyl acetate precursor with bis(pinacolato)diboron (B₂pin₂).

Key Components of the Reaction

-

Substrate: A suitable starting material is a benzyl halide, such as 2-bromo-5-fluorobenzyl acetate. The halide's reactivity is crucial for the oxidative addition step in the catalytic cycle.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common and stable diboron reagent used in these reactions.[7]

-

Catalyst: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst, such as PdCl₂(dppf) or Pd(dba)₂ with a phosphine ligand.[5][6][8]

-

Base: A weak base, most commonly potassium acetate (KOAc), is essential.[4][6][7] Its role is to activate the diboron reagent and facilitate the transmetalation step. A strong base could lead to undesired side reactions, including the Suzuki coupling of the product.[4][7]

-

Solvent: Anhydrous aprotic solvents like dioxane or toluene are typically used to ensure the stability of the reagents and intermediates.[6]

Reaction Mechanism

The catalytic cycle of the Miyaura borylation is a well-established process. The mechanism proposed by the Miyaura group involves the following key steps:[4]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the benzyl halide, forming a Pd(II) intermediate.

-

Ligand Exchange/Transmetalation: The Pd(II) complex reacts with the diboron reagent, activated by the base, in a transmetalation step. This results in the formation of a boryl-palladium(II) species and displacement of the halide.

-

Reductive Elimination: The final step is the reductive elimination from the boryl-palladium(II) complex, which yields the desired benzylboronate ester product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Figure 1: Catalytic cycle of the Miyaura borylation reaction.

Detailed Experimental Protocol

This section provides a representative, step-by-step procedure for the synthesis of this compound.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Moles | Mass/Volume | Equivalents | Role |

| 2-Bromo-5-fluorobenzyl acetate | C₉H₈BrFO₂ | 249.06 | 1.0 mmol | 249 mg | 1.0 | Substrate |

| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | 1.1 mmol | 279 mg | 1.1 | Boron Source |

| PdCl₂(dppf) | C₃₄H₂₈Cl₂FeP₂Pd | 731.74 | 0.03 mmol | 22 mg | 0.03 | Catalyst |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 1.5 mmol | 147 mg | 1.5 | Base |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 10 mL | - | Solvent |

Synthetic Workflow

Figure 2: Overall workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask, add 2-bromo-5-fluorobenzyl acetate (1.0 eq), bis(pinacolato)diboron (1.1 eq), PdCl₂(dppf) (0.03 eq), and potassium acetate (1.5 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas, such as argon or nitrogen, for 10-15 minutes.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography. Due to the potential for boronic esters to degrade on silica gel, it is advisable to use silica gel treated with boric acid or to opt for neutral alumina.[9][10][11]

-

Elute with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and concentrate to yield this compound as a solid or oil.

-

Safety and Hazard Considerations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagent Handling:

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents like dioxane and ethyl acetate are flammable and should be kept away from ignition sources.

-

The product, this compound, may cause skin and eye irritation.[12]

-

-

Reaction Conditions: The reaction is conducted under an inert atmosphere to prevent the degradation of the catalyst and reagents. Ensure the reaction setup is secure and properly vented.

Conclusion

The synthesis of this compound via the Miyaura borylation is a reliable and efficient method. Careful control of the reaction conditions, particularly the choice of a weak base and an appropriate catalyst system, is critical for achieving high yields. Furthermore, specialized purification techniques are often necessary to isolate the boronate ester product in high purity. This guide provides a solid foundation for researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. chemimpex.com [chemimpex.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 5-Fluoro-2-(pinacolboryl)benzyl Acetate: Synthesis, Characterization, and Applications in Modern Drug Discovery

Introduction: A Multifunctional Building Block for Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and materials science, the demand for structurally sophisticated and functionally diverse molecular building blocks is incessant. 5-Fluoro-2-(pinacolboryl)benzyl acetate emerges as a particularly valuable reagent, ingeniously combining three key chemical motifs: a fluorinated aromatic ring, a versatile pinacol boronic ester, and a masked benzylic alcohol. This unique constellation of functional groups makes it a powerful intermediate for the synthesis of complex organic molecules, particularly in the realm of drug discovery. The fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, the pinacol boronic ester is a cornerstone for palladium-catalyzed cross-coupling reactions, and the benzyl acetate provides a stable yet accessible precursor to a benzylic alcohol.

While a dedicated CAS number for 5-Fluoro-2-(pinacolboryl)benzyl acetate is not readily found in major chemical databases, its constituent parts and analogous structures are well-documented. This guide provides a comprehensive overview of its predicted properties, a logical synthetic strategy, and its primary applications, grounded in established chemical principles and field-proven insights.

Physicochemical Properties and Spectroscopic Characterization (Predicted)

The precise experimental data for 5-Fluoro-2-(pinacolboryl)benzyl acetate is not extensively published. However, based on the well-understood characteristics of its constituent functional groups, we can predict its key properties and the spectroscopic signatures that would confirm its identity and purity.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₂₀BFO₄ |

| Molecular Weight | 294.13 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DCM, Ethyl Acetate). Insoluble in water. |

| Stability | Moderately stable. Pinacol boronic esters are susceptible to hydrolysis, especially under acidic or basic conditions. Should be stored under an inert atmosphere. |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the acetate methyl protons, and the pinacol methyl protons. The aromatic protons will exhibit splitting patterns influenced by the fluorine and boronate substituents.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic carbons (with C-F and C-B couplings), the carbonyl carbon of the acetate, the benzylic carbon, and the carbons of the pinacol and acetate groups.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to adjacent aromatic protons.

-

¹¹B NMR: A broad singlet characteristic of a tetracoordinate boron in the pinacol ester is anticipated.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester carbonyl, C-O stretches, C-F stretches, and B-O stretches.

Proposed Synthesis and Purification: A Strategic Approach

Caption: Proposed two-step synthesis of 5-Fluoro-2-(pinacolboryl)benzyl acetate.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Fluoro-2-(pinacolboryl)benzyl alcohol

-

Rationale: This step introduces the key pinacolboryl group onto the aromatic ring via a palladium-catalyzed Miyaura borylation of the corresponding aryl bromide. The choice of Pd(dppf)Cl₂ as a catalyst is common for such transformations due to its efficiency and tolerance of various functional groups. Potassium acetate (KOAc) serves as the base.

-

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-4-fluorobenzyl alcohol (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (3.0 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).

-

Add anhydrous 1,4-dioxane via cannula.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure. The crude product can be purified by silica gel column chromatography.

-

Step 2: Synthesis of 5-Fluoro-2-(pinacolboryl)benzyl acetate

-

Rationale: This is a standard acetylation of a primary alcohol. Acetic anhydride is the acetylating agent, and a mild base like pyridine is used to catalyze the reaction and neutralize the acetic acid byproduct.

-

Procedure:

-

Dissolve the purified 5-fluoro-2-(pinacolboryl)benzyl alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an argon atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.5 equiv.) followed by the dropwise addition of acetic anhydride (1.2 equiv.).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure to yield the crude product, which can be further purified by silica gel column chromatography if necessary.

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 5-Fluoro-2-(pinacolboryl)benzyl acetate lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[1][2][3]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2][4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (or triflate), forming a Pd(II) intermediate.[3]

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic ester.[2][4]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Rationale: This protocol outlines a general procedure for coupling 5-Fluoro-2-(pinacolboryl)benzyl acetate with an aryl bromide. The choice of catalyst, base, and solvent can be critical and may require optimization for specific substrates.

-

Procedure:

-

In a reaction vessel, combine 5-Fluoro-2-(pinacolboryl)benzyl acetate (1.2 equiv.), the desired aryl bromide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to isolate the desired biaryl product.

-

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The 5-fluoro-substituted aromatic ring of this building block makes it an attractive starting point for the synthesis of novel therapeutics. Its utility is further amplified by the ortho-relationship between the boronate and the benzyl acetate moiety, allowing for the construction of sterically hindered biaryl systems and subsequent functional group manipulations at the benzylic position.

Handling, Storage, and Safety Precautions

As no specific Safety Data Sheet (SDS) is available for 5-Fluoro-2-(pinacolboryl)benzyl acetate, precautions should be based on structurally related compounds.

-

Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents. As pinacol boronic esters are susceptible to hydrolysis, it is recommended to store the compound under an inert atmosphere (argon or nitrogen).

-

Safety: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

Conclusion

5-Fluoro-2-(pinacolboryl)benzyl acetate stands as a testament to the power of multifunctional building blocks in modern organic synthesis. While it may be a specialized reagent, its logical design allows for the strategic and efficient construction of complex molecular architectures that are highly sought after in drug discovery and materials science. By understanding its synthesis, reactivity, and proper handling, researchers can unlock its full potential to accelerate their research and development endeavors.

References

A Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Fluoro-2-(Bpin)benzyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 5-Fluoro-2-(Bpin)benzyl acetate, a compound of interest in synthetic and medicinal chemistry. By dissecting the chemical shifts, coupling constants, and signal multiplicities, we will elucidate the structural nuances imparted by the fluorine, pinacol boronate ester (Bpin), and benzyl acetate functionalities. This document serves as a comprehensive reference for the characterization of this and structurally related molecules.

Introduction

5-Fluoro-2-(Bpin)benzyl acetate is a versatile building block in organic synthesis, combining a fluorinated aromatic ring with a boronic ester and a protected benzylic alcohol. The fluorine atom can modulate the electronic properties and metabolic stability of drug candidates, while the pinacol boronate ester is a key functional group for cross-coupling reactions, such as the Suzuki-Miyaura coupling. The benzyl acetate moiety provides a convenient handle for further synthetic transformations. Accurate structural confirmation of this intermediate is paramount for its successful application. NMR spectroscopy provides a definitive method for such characterization.

This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of 5-Fluoro-2-(Bpin)benzyl acetate. We will explore the influence of each substituent on the spectral parameters, with a particular focus on the complexities arising from ¹H-¹⁹F and ¹³C-¹⁹F coupling.

Molecular Structure and Numbering

For clarity in the spectral assignments, the following numbering scheme will be used for 5-Fluoro-2-(Bpin)benzyl acetate:

Caption: Molecular structure and numbering of 5-Fluoro-2-(Bpin)benzyl acetate.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5-Fluoro-2-(Bpin)benzyl acetate is characterized by distinct signals for the aromatic protons, the benzylic protons, the acetate methyl protons, and the pinacol methyl protons. The presence of the fluorine atom introduces observable couplings to the nearby aromatic protons.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~7.8 | dd | J(H-H) ≈ 8.0, J(H-F) ≈ 5.5 | 1H |

| H-3 | ~7.3 | d | J(H-H) ≈ 8.0 | 1H |

| H-4 | ~7.1 | ddd | J(H-H) ≈ 8.0, J(H-F) ≈ 8.5, J(H-H) ≈ 2.5 | 1H |

| CH₂ (C7) | ~5.2 | s | - | 2H |

| CH₃ (C9) | ~2.1 | s | - | 3H |

| CH₃ (Pinacol) | ~1.3 | s | - | 12H |

Detailed Interpretation:

-

Aromatic Protons (H-3, H-4, H-6):

-

The aromatic region displays three distinct signals, consistent with a trisubstituted benzene ring.

-

H-6 is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent acetate-bearing methylene group and the ortho-boron substituent. It will appear as a doublet of doublets due to coupling with H-4 (meta, small J) and the fluorine atom at C-5 (para, J ≈ 5.5 Hz).

-

H-3 is ortho to the electron-donating Bpin group and meta to the fluorine, and is therefore expected to be relatively upfield. It should appear as a doublet due to coupling with H-4 (ortho, J ≈ 8.0 Hz).

-

H-4 is positioned between the fluorine and the Bpin group. It will experience coupling from H-3 (ortho, J ≈ 8.0 Hz), H-6 (meta, small J ≈ 2.5 Hz), and the fluorine at C-5 (ortho, J ≈ 8.5 Hz), resulting in a doublet of doublet of doublets.

-

-

Benzylic Protons (CH₂, C7):

-

The two protons of the benzylic methylene group are chemically equivalent and are expected to appear as a sharp singlet around 5.2 ppm. The deshielding is due to the adjacent oxygen atom of the acetate group and the aromatic ring.

-

-

Acetate Methyl Protons (CH₃, C9):

-

The three protons of the acetate methyl group are also chemically equivalent and will give rise to a singlet at approximately 2.1 ppm.

-

-

Pinacol Methyl Protons:

-

The twelve protons of the four methyl groups on the pinacol moiety are equivalent due to free rotation around the C-O and B-C bonds. This results in a large, sharp singlet at around 1.3 ppm.

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms of the aromatic ring will exhibit splitting due to coupling with the fluorine atom.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, ²JCF, ³JCF, ⁴JCF in Hz) |

| C=O (C8) | ~170 | s | - |

| C-5 | ~163 | d | ¹JCF ≈ 250 |

| C-1 | ~140 | d | ³JCF ≈ 3 |

| C-2 | ~135 (broad) | - | - |

| C-6 | ~130 | d | ²JCF ≈ 20 |

| C-4 | ~118 | d | ²JCF ≈ 22 |

| C-3 | ~115 | d | ³JCF ≈ 8 |

| C (Pinacol Quaternary) | ~84 | s | - |

| CH₂ (C7) | ~66 | s | - |

| CH₃ (Pinacol) | ~25 | s | - |

| CH₃ (C9) | ~21 | s | - |

Detailed Interpretation:

-

Carbonyl Carbon (C8):

-

The carbonyl carbon of the acetate group will appear as a singlet in the downfield region, typically around 170 ppm.

-

-

Aromatic Carbons (C1-C6):

-

C-5 , directly bonded to the fluorine atom, will show a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. It will also be the most downfield of the aromatic carbons due to the strong electronegativity of fluorine.

-

C-2 , bonded to the boron atom, is expected to have a broad signal due to the quadrupolar nature of the boron nucleus. Its chemical shift will be influenced by the Bpin group.

-

C-4 and C-6 , which are ortho to the fluorine atom, will exhibit two-bond C-F coupling (²JCF) in the range of 20-25 Hz, appearing as doublets.

-

C-1 and C-3 , meta to the fluorine, will show smaller three-bond C-F coupling (³JCF), typically between 3-8 Hz, also resulting in doublets. The carbon directly attached to the benzylic group (C-1) will be further downfield.

-

-

Pinacol Carbons:

-

The two quaternary carbons of the pinacol group will resonate at approximately 84 ppm as a single peak.

-

The four equivalent methyl carbons of the pinacol group will give a sharp signal around 25 ppm.

-

-

Benzylic and Acetate Carbons (C7, C9):

-

The benzylic carbon (C7) is expected around 66 ppm.

-

The acetate methyl carbon (C9) will appear at approximately 21 ppm.

-

Experimental Protocol: Acquiring High-Quality NMR Spectra

To obtain high-quality ¹H and ¹³C NMR spectra of 5-Fluoro-2-(Bpin)benzyl acetate, the following protocol is recommended:

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and effectively dissolves the compound.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

-

Acquire the spectrum at room temperature.

-

Typical acquisition parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

-

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Employ proton decoupling to simplify the spectrum to singlets (or doublets due to C-F coupling).

-

Typical acquisition parameters:

-

Pulse angle: 45-60 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more (as ¹³C is a less sensitive nucleus)

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Logical Workflow for Spectral Analysis

Caption: Workflow for the assignment of ¹H and ¹³C NMR spectra.

Conclusion

The ¹H and ¹³C NMR spectra of 5-Fluoro-2-(Bpin)benzyl acetate are highly informative and allow for unambiguous structural verification. The characteristic chemical shifts and, most notably, the ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns provide a detailed electronic and structural picture of the molecule. This guide provides a foundational understanding for researchers working with this compound and serves as a template for the analysis of other complex, substituted aromatic systems.

The Impact of Fluorination on the Physicochemical Properties of Benzyl Boronic Esters: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modulating Boronic Ester Properties

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2] This is particularly true for the versatile class of boronic acids and their corresponding esters, which have seen a surge in interest following the success of drugs like bortezomib.[3] This guide provides an in-depth exploration of the physical properties of fluorinated benzyl boronic esters, a class of compounds with significant potential in the development of novel therapeutics. By understanding how the unique electronic nature of fluorine influences key physicochemical parameters, researchers can more effectively design and optimize drug candidates with improved efficacy, stability, and pharmacokinetic profiles.

The introduction of fluorine can dramatically alter a molecule's lipophilicity, acidity (pKa), metabolic stability, and binding affinity.[1][4] For benzyl boronic esters, these modifications can have profound implications for their utility as pharmaceutical building blocks or as active pharmaceutical ingredients (APIs) themselves. This guide will delve into the causal relationships between fluorination patterns on the benzyl ring and the resulting changes in these critical properties. We will explore the synthesis of these valuable compounds, methods for their characterization, and the practical implications of their physical properties in a drug development context.

I. Synthesis of Fluorinated Benzyl Boronic Esters: Navigating the Landscape of Boron Chemistry

The synthesis of fluorinated benzyl boronic esters typically involves a multi-step process, often starting from the corresponding fluorinated benzyl halide. The choice of the boronic ester protecting group is a critical consideration, with pinacol and N-methyliminodiacetic acid (MIDA) esters being two of the most prevalent options due to their relative stability and handling characteristics.[1][3]

A. Pinacol Esters: The Workhorse of Boron Chemistry

Pinacol esters are widely used due to their accessibility and sufficient stability for purification by column chromatography.[1] A common synthetic route involves the reaction of a Grignard reagent, formed from the corresponding fluorinated benzyl bromide, with a borate ester, followed by esterification with pinacol.

B. MIDA Esters: Enhancing Stability for Complex Syntheses

For applications requiring greater stability, such as multi-step syntheses or when the boronic acid moiety needs to be protected during other chemical transformations, MIDA esters are an excellent choice.[3] These esters are known for their bench-top stability and compatibility with a wide range of reaction conditions.[3]

Below is a generalized workflow for the synthesis of fluorinated benzyl boronic esters, highlighting the key decision points for the researcher.

References

An In-Depth Technical Guide to the Structure and Characterization of Ortho-Borylated Benzyl Acetates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Ortho-Functionalization

The precise functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Benzyl acetates, as prevalent structural motifs, present a unique challenge and opportunity. The ability to selectively introduce a functional group at the ortho position opens up new avenues for molecular design, allowing for the fine-tuning of steric and electronic properties. Ortho-borylated benzyl acetates are pivotal synthetic intermediates, serving as versatile precursors for a wide array of subsequent transformations. This guide provides a comprehensive overview of their synthesis, characterization, stability considerations, and synthetic utility, grounded in established catalytic methodologies.

Part 1: Synthesis of Ortho-Borylated Benzyl Acetates: A Mechanistic and Practical Overview

The most effective method for the direct and selective borylation of the ortho C-H bond of substituted arenes is through transition-metal catalysis, with iridium-based systems being the most prominent.

Iridium-Catalyzed C-H Borylation: The Engine of Ortho-Selectivity

Iridium catalysts, particularly those ligated with bipyridine or phenanthroline derivatives, have revolutionized C-H activation and borylation.[1][2] The generally accepted mechanism for sterically-driven borylation involves the oxidative addition of a C-H bond to an iridium(III) intermediate, followed by reductive elimination to form the C-B bond and regenerate the active catalyst.

However, achieving ortho selectivity often requires overcoming the inherent steric hindrance of this position. This can be accomplished through the use of a directing group, which coordinates to the metal center and positions the catalyst in close proximity to the target C-H bond.[3] In the case of benzyl acetate, the carbonyl oxygen of the acetate moiety can act as a weak Lewis basic directing group, promoting borylation at the ortho position.

Experimental Protocol: Generalized Iridium-Catalyzed Ortho-Borylation

This protocol is a representative procedure that can be adapted for the ortho-borylation of benzyl acetate.

Materials:

-

Benzyl acetate (1.0 mmol, 1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol, 1.2 equiv)

-

[Ir(OMe)(COD)]₂ (0.015 mmol, 1.5 mol%)

-

3,4,7,8-Tetramethyl-1,10-phenanthroline (0.03 mmol, 3.0 mol%)

-

Anhydrous solvent (e.g., cyclohexane, THF, or cyclopentyl methyl ether) (5 mL)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add [Ir(OMe)(COD)]₂ and the ligand.

-

Add the anhydrous solvent, followed by benzyl acetate and B₂pin₂.

-

Seal the tube and heat the reaction mixture at the desired temperature (typically 80-100 °C) for 12-24 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel. Note: The stability of the product on silica gel should be considered (see Section 3.1).

The Critical Role of the Diboron Reagent

While bis(pinacolato)diboron (B₂pin₂) is the most common borylating agent, the stability of the resulting arylboronate ester can be a significant challenge, especially for ortho-substituted products prone to decomposition.[4] Research on the borylation of anilines has shown that using alternative diboron reagents, such as those derived from smaller diols like butane-1,2-diol (B₂bg₂), can strike a better balance between reactivity, regioselectivity, and the stability of the final product.[4] This is a crucial consideration for researchers aiming to isolate and utilize ortho-borylated benzyl acetates.

Part 2: Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure and regioselectivity of the borylation reaction. The expected ¹H and ¹³C NMR chemical shifts for ortho-(pinacolboryl)benzyl acetate are detailed below, based on the known spectrum of benzyl acetate and typical shifts for ortho-borylated aromatics.[5][6][7][8]

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Key Features |

| Aromatic Protons | 7.2 - 7.8 | 128 - 138 | The introduction of the bulky boryl group at the ortho position will alter the splitting patterns of the remaining aromatic protons compared to the simple multiplet of benzyl acetate. |

| Benzylic Protons (-CH₂-) | ~5.1 | ~66 | The chemical shift is not expected to change significantly from that in benzyl acetate. |

| Acetyl Protons (-CH₃) | ~2.1 | ~21 | The chemical shift is not expected to change significantly. |

| Pinacol Protons (-C(CH₃)₂) | ~1.3 | ~25 | A characteristic singlet integrating to 12 protons, indicative of the pinacolboronate ester. |

| Aromatic C-B Carbon | N/A | ~130 (Broad) | The carbon atom directly attached to the boron often shows a broad signal or is not observed due to quadrupolar relaxation. |

| Pinacol Carbons (-C(CH₃)₂) | N/A | ~84 | The quaternary carbons of the pinacol group. |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: Key vibrational modes to confirm the structure include the C=O stretch of the acetate group (around 1740 cm⁻¹), C-O stretches (around 1200-1250 cm⁻¹), and a characteristic B-O stretch (around 1300-1370 cm⁻¹).

-

Mass Spectrometry: Electrospray ionization (ESI) or chemical ionization (CI) would likely show the molecular ion peak [M+H]⁺ or [M+Na]⁺. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.

Part 3: Stability, Reactivity, and Synthetic Utility

Considerations for Stability and Handling

As highlighted by studies on related compounds, ortho-borylated aromatics can be susceptible to decomposition, particularly during purification on silica gel.[4] The electrophilic boron atom can interact with nucleophiles, leading to protodeborylation or other degradation pathways. It is often advisable to use the crude product directly in subsequent reactions or to employ purification techniques that minimize exposure to acidic or highly polar environments.

Synthetic Transformations: The Suzuki-Miyaura Cross-Coupling

The primary value of ortho-borylated benzyl acetates lies in their utility as precursors for further functionalization. They are excellent substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds with a wide range of aryl, heteroaryl, or vinyl halides and triflates. This provides a powerful and modular approach to constructing complex molecular architectures.

Diagram 1: Synthetic Workflow

The following diagram illustrates the overall workflow from a starting benzyl acetate to a more complex, functionalized molecule via ortho-borylation and subsequent Suzuki-Miyaura coupling.

Caption: Synthetic workflow from benzyl acetate to an ortho-functionalized product.

Diagram 2: Catalytic Cycle

This diagram outlines the generally accepted catalytic cycle for iridium-catalyzed C-H borylation.

References

- 1. Iridium-Catalyzed Borylation of Secondary Benzylic C–H Bonds Directed by a Hydrosilane | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 2. Practical Borylation of Alkyl C–H Bonds with Iridium Catalysts: Methodology and Mechanism [escholarship.org]

- 3. mdpi.com [mdpi.com]

- 4. Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl acetate(140-11-4) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Solved Which 1H NMR data match benzyl acetate? 7.33 ppm | Chegg.com [chegg.com]

- 8. Solved 'H NMR spectrum of benzyl acetate Note that all | Chegg.com [chegg.com]

A Senior Application Scientist's Guide to Functionalized Benzyl Pinacol Boronic Esters: Synthesis, Application, and Best Practices

Introduction: The Rising Prominence of Benzyl Pinacol Boronic Esters

In the landscape of modern organic synthesis and drug discovery, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. Among the vast toolkit available to chemists, benzyl pinacol boronic esters have emerged as exceptionally versatile and powerful building blocks. Their stability, coupled with their reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, makes them invaluable for constructing the complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Unlike their corresponding boronic acids, which can be prone to dehydration to form boroxines and can present challenges in purification, pinacol esters offer enhanced stability.[3][4] This stability allows for easier handling, purification via standard techniques like silica gel chromatography, and a broader tolerance of functional groups, making them highly sought-after reagents in multi-step syntheses.[4] This guide provides a field-proven perspective on the synthesis, characterization, and strategic application of these critical reagents, tailored for researchers and drug development professionals aiming to leverage their full potential.

Part 1: Strategic Synthesis of Functionalized Benzyl Pinacol Boronic Esters

The creation of a C(sp³)–B bond at the benzylic position is the key synthetic challenge. The choice of method is often dictated by the starting material's availability and the desired functional group tolerance. From a practical standpoint, three major strategies dominate the field.

The Modern Approach: Direct C–H Borylation

Directly converting a benzylic C–H bond to a C–B bond is the most atom-economical approach and a significant area of modern research.[5][6] Iridium-catalyzed reactions are at the forefront of this methodology.

-

Mechanism and Rationale: These reactions typically employ an iridium(I) precursor, such as [Ir(COD)OMe]₂, and a bipyridine-based ligand.[5][7] The catalytic cycle is thought to involve the oxidative addition of the C–H bond to the iridium center, followed by reductive elimination to form the C–B bond.[7] The choice of ligand is critical; sterically hindered ligands often direct the borylation to the least hindered C–H bond, a crucial consideration for regioselectivity.[5]

-

Directing Group Strategies: For substrates with multiple potential C–H activation sites, directing groups are employed to achieve high regioselectivity. For instance, a hydrosilyl group can direct the iridium catalyst specifically to the benzylic position, overriding the typically favored aromatic C–H borylation.[7][8] This method provides access to a diverse set of secondary benzylboronate esters.[7][8] Similarly, amide-based directing groups have been used with iron catalysts to target primary and secondary benzylic C(sp³)–H bonds with excellent site selectivity.[9]

The Classic Workhorse: From Benzyl Halides

A robust and widely used method involves the coupling of benzyl halides (bromides or chlorides) with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂).

-

Palladium-Catalyzed Coupling: This approach utilizes a palladium catalyst to facilitate the cross-coupling reaction.[10] The reaction tolerates a range of sensitive functional groups like esters and nitriles, making it highly valuable for late-stage functionalization.[10]

-

Reductive Coupling Methods: Alternative metal-mediated routes exist. For example, using a catalytic amount of magnesium enables a reductive coupling between benzyl halides and pinacolborane (HBpin).[9] Electrochemical methods have also been developed, offering a metal-free alternative for the reductive coupling of benzyl halides with borating agents in an undivided cell with a sacrificial magnesium anode.[10]

Alternative and Emerging Pathways

Innovation in this field is continuous, with several other methods offering unique advantages.

-

From Benzylic Alcohols and Carbonyls: Transition-metal-free methods, such as iodine-catalyzed borylation of benzylic alcohols, provide a straightforward route from readily available starting materials.[9] Electroreductive conditions can also transform benzylic alcohols, aldehydes, and ketones into the desired boronic esters using pinacolborane.[9]

-

From Tosylhydrazones: A metal-free reaction can convert tosylhydrazones, which are easily prepared from aldehydes or ketones, into benzyl pinacol boronates using B₂pin₂ or HBpin.[7]

-

Photochemical Methods: Light-promoted homologation of boronic acids with N-sulfonylhydrazones represents a mild and efficient method for synthesizing benzylboronates.[11] This technique involves the photochemical generation of a diazoalkane, which then undergoes carboborylation.[11]

dot graph "Synthetic_Routes" { layout=neato; node [shape=box, style="filled", fontname="Arial", margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Starting Materials", fillcolor="#F1F3F4", shape=ellipse]; Alkylarenes [label="Alkylarenes\n(e.g., Toluene)", fillcolor="#EA4335"]; BenzylHalides [label="Benzyl Halides\n(Br, Cl)", fillcolor="#FBBC05"]; BenzylAlcohols [label="Benzylic Alcohols\n& Carbonyls", fillcolor="#34A853"]; Product [label="Functionalized Benzyl\nPinacol Boronic Ester", fillcolor="#4285F4", shape=Mdiamond];

// Edges Start -> Alkylarenes [pos="0.5,2.5!"]; Start -> BenzylHalides [pos="2,1.25!"]; Start -> BenzylAlcohols [pos="0.5,0!"];

Alkylarenes -> Product [label="Direct C-H Borylation\n(Ir, Fe catalysts)", pos="2.5,2.5!"]; BenzylHalides -> Product [label="Pd-Catalyzed Coupling\nReductive Methods (Mg, e-)", pos="3,1.25!"]; BenzylAlcohols -> Product [label="Iodine Catalysis\nElectroreduction\nFrom Tosylhydrazones", pos="2.5,0!"]; } mend Caption: Key synthetic pathways to benzyl pinacol boronic esters.

Part 2: Applications in High-Value Synthesis

The utility of benzyl pinacol boronic esters is most profoundly demonstrated in their application in cross-coupling reactions, which form the bedrock of modern medicinal chemistry and materials science.

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura coupling is the primary application for benzyl boronic esters.[1][12] It enables the formation of diarylmethanes, a common motif in biologically active compounds.[13][14]

-

Reaction Rationale: The reaction couples the benzyl boronic ester with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[1][12] The pinacol ester, while stable, is sufficiently reactive to participate in the transmetalation step of the catalytic cycle.[4]

-

Catalyst and Conditions: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. Catalysts are often generated in situ from inexpensive precursors like PdCl₂ with phosphine ligands.[13][14] The reaction conditions can be tuned to be remarkably mild, tolerating a wide array of functional groups.[15]

// Inputs and Outputs Pd0 [label="Pd(0)L₂ Catalyst", shape=ellipse]; ArX [label="Aryl Halide (R¹-X)", shape=ellipse]; BoronicEster [label="Benzyl Boronic Ester (R²-Bpin)", shape=ellipse]; Base [label="Base", shape=ellipse]; Product [label="Product (R¹-R²)", shape=Mdiamond];

// Connections ArX -> OA; Pd0 -> OA; BoronicEster -> TM; Base -> TM; RE -> Product; } mend Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Expanding the Toolbox: Beyond Suzuki-Miyaura

While dominant, the Suzuki-Miyaura reaction is not the only transformation available. The versatile C–B bond can be converted into other functionalities:

-

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) under basic conditions stereospecifically converts the boronic ester to the corresponding benzyl alcohol.[16]

-

Amination: The Chan-Lam coupling reaction can be used to form C-N bonds, providing access to benzylamines.

-

Homologation: The Matteson homologation allows for the extension of the carbon chain, further increasing molecular complexity.[11]

Part 3: Practical Considerations: Handling, Stability, and Characterization

From a laboratory perspective, understanding the practical aspects of working with these reagents is crucial for success.

Stability and Handling

-

Hydrolytic Stability: Pinacol esters are significantly more stable to hydrolysis than their corresponding boronic acids.[3][4] However, they are not impervious. Prolonged exposure to moisture, especially under acidic or basic conditions, can lead to hydrolysis back to the boronic acid. While this is sometimes desired for subsequent reactions, it can lead to product loss during workup or chromatography.[17]

-

Storage: For long-term storage, it is best practice to keep benzyl pinacol boronic esters in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.

-

Purification: Most benzyl pinacol boronic esters are stable enough for purification by silica gel column chromatography.[4] However, they can sometimes streak on silica TLC plates.[17] Using a less polar eluent system and minimizing the time on the column can mitigate decomposition.

Characterization

Confirming the structure and purity of the synthesized ester is a critical, self-validating step.

| Technique | Key Observables and Insights |

| ¹H NMR | Look for the characteristic singlet for the 12 methyl protons of the pinacol group, typically around 1.2-1.3 ppm. The benzylic protons (CH₂-Bpin) will appear as a singlet or multiplet, depending on adjacent stereocenters. |

| ¹³C NMR | The carbon atom attached to the boron (C-Bpin) can sometimes be difficult to observe due to quadrupolar relaxation.[18] The pinacol carbons typically appear around 83-84 ppm. |

| ¹¹B NMR | This is a definitive technique for boron-containing compounds. Benzyl pinacol boronic esters will show a characteristic signal around δ 30-34 ppm. |

| Mass Spec (MS) | High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Both ESI+ and other soft ionization techniques can be effective. |

Part 4: Experimental Protocols

The following protocols are provided as illustrative examples based on established methodologies. Researchers should always first consult the primary literature and perform appropriate risk assessments.

Protocol 1: Iridium-Catalyzed Benzylic C-H Borylation of an Alkylarene

This protocol is adapted from methodologies developed by Hartwig and others.[7][8]

-

Preparation: In a glovebox, add the alkylarene substrate (1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.2 mmol), [Ir(COD)OMe]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol%) to an oven-dried reaction vial equipped with a stir bar.

-

Solvent Addition: Add anhydrous solvent (e.g., cyclohexane or methyl-tert-butyl ether, 2.0 mL).

-

Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by GC-MS or TLC. Typical reaction times are 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the benzyl pinacol boronic ester.

Protocol 2: Suzuki-Miyaura Coupling of a Benzyl Pinacol Boronic Ester

This protocol is a general procedure for palladium-catalyzed cross-coupling.[12][13][14]

-

Preparation: To a reaction flask, add the benzyl pinacol boronic ester (1.0 mmol), the aryl halide (1.1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

-

Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).

-

Degassing: Sparge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography to afford the desired diarylmethane.

Conclusion and Future Outlook

Functionalized benzyl pinacol boronic esters are more than just synthetic intermediates; they are key enablers of chemical innovation. Their stability and predictable reactivity have cemented their role in the synthesis of complex molecules. The future of this field will likely focus on developing more efficient, selective, and sustainable synthetic methods. The continued exploration of earth-abundant metal catalysts for C-H borylation and the development of novel asymmetric borylation reactions to create chiral benzylic boronic esters will undoubtedly expand the synthetic chemist's toolbox, paving the way for the discovery of next-generation therapeutics and materials.[9][19]

References

- 1. nbinno.com [nbinno.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Borylation - Wikipedia [en.wikipedia.org]

- 6. escholarship.org [escholarship.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Iridium-Catalyzed Borylation of Secondary Benzylic C–H Bonds Directed by a Hydrosilane | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 9. Benzylboronic acid or boronate synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. nbinno.com [nbinno.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

Safety data sheet for 5-Fluoro-2-(Bpin)benzyl acetate

An In-Depth Technical Guide to the Safe Handling of 5-Fluoro-2-(Bpin)benzyl acetate

This guide provides a comprehensive safety and handling protocol for 5-Fluoro-2-(Bpin)benzyl acetate (CAS No. 2142562-01-2), a key intermediate in pharmaceutical synthesis.[1][2] As drug development professionals, understanding the specific hazards of novel reagents is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to provide actionable insights and the scientific rationale behind recommended safety procedures.

Chemical Identification and Core Properties

5-Fluoro-2-(Bpin)benzyl acetate is a fluorinated organoboron compound. The boronic acid pinacol ester (Bpin) group is a common functional moiety in Suzuki coupling reactions, while the benzyl acetate structure is prevalent in synthetic chemistry. The presence of fluorine can alter the molecule's reactivity and toxicological profile.

-

Product Name: 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate[1]

-

CAS Number: 2142562-01-2[1]

-

Molecular Formula: C₁₅H₂₀BFO₄

-

Identified Uses: For laboratory research and the manufacture of chemical substances.[1]

Comprehensive Hazard Analysis

The primary safety concerns with this compound are acute toxicity upon ingestion, irritation to the skin, eyes, and respiratory system.[1] The Globally Harmonized System (GHS) classification provides a clear, internationally recognized summary of these risks.

GHS Classification Summary

The following table outlines the official GHS hazard classifications for 5-Fluoro-2-(Bpin)benzyl acetate.[1] Understanding these codes is the first step in implementing appropriate safety controls.

| Hazard Class | Category | Hazard Statement Code | Description |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation |

Source: MedChemExpress Safety Data Sheet[1]

Expert Interpretation of Hazards

-

H302 - Harmful if swallowed: This classification indicates significant toxicity if the compound is ingested. The primary route of exposure in a laboratory setting is accidental, often through poor hygiene practices such as eating, drinking, or smoking in the work area.[1] Therefore, strict adherence to laboratory hygiene protocols is mandatory.[1]

-

H315 - Causes skin irritation: The compound can cause redness, itching, or inflammation upon contact with the skin.[1] This is a common hazard for many organic reagents. The causality lies in the molecule's ability to disrupt the lipid bilayer of skin cells, leading to an inflammatory response. Prolonged or repeated contact should be avoided, as it can lead to more severe dermatitis.

-

H319 - Causes serious eye irritation: This is a more severe warning than simple eye irritation.[1] Accidental splashing can cause significant, potentially painful, and lasting damage to the eye. The chemical structure likely allows it to interact with and damage the sensitive tissues of the cornea.

-

H335 - May cause respiratory irritation: Inhalation of dust or aerosols of this compound can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1] This necessitates the use of local exhaust ventilation or handling the material in a fume hood.

Engineering Controls and Safe Handling Protocols

A multi-layered approach to safety, starting with engineering controls, is essential. These are designed to minimize risk by isolating the researcher from the hazard.

Primary Engineering Controls

-

Ventilation: All weighing and handling of 5-Fluoro-2-(Bpin)benzyl acetate must be conducted in a certified chemical fume hood or a glove box.[1] This is the most critical control to prevent respiratory exposure (mitigating H335).

-

Designated Area: A specific area of the lab should be designated for working with this and other potent chemical intermediates. This area should be clearly marked, and access should be limited.

-

Eyewash and Safety Shower: Ensure that a functional and regularly tested eyewash station and safety shower are immediately accessible in the event of accidental exposure.

Standard Operating Procedure (SOP) for Handling

-

Preparation: Before handling, review this guide and the manufacturer's SDS.[1] Ensure all necessary PPE is available and in good condition.

-

Weighing and Transfer: Conduct all transfers of solid material within a fume hood to contain dust. Use tools (spatulas, weigh boats) that are dedicated to this compound or thoroughly cleaned after use.

-

Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

-

Post-Handling Hygiene: After handling, wash hands and forearms thoroughly with soap and water, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1]

-

Decontamination: Clean the work area (fume hood surface) with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water to remove any residual contamination.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense. The choice of PPE must directly correspond to the identified hazards.[1]

-

Hand Protection: Wear nitrile or neoprene gloves.[1] Given the H315 (skin irritation) warning, double-gloving is recommended for extended procedures or when handling larger quantities. Always inspect gloves for tears or holes before use.

-

Eye Protection: Chemical safety goggles are mandatory.[1] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring solutions or working with reactions under pressure. This directly addresses the H319 (serious eye irritation) hazard.

-

Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure it has tight-fitting cuffs. For larger-scale work, a chemically resistant apron may be appropriate.

-

Respiratory Protection: Not typically required if work is performed within a functioning fume hood.[1] In the event of a ventilation failure or a large spill, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.

Caption: PPE selection workflow for handling the compound.

Emergency Response Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures

-

If Inhaled: Immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

-

In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

If Swallowed: Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

For a small spill:

-

Evacuate non-essential personnel from the immediate area.

-

Ensure you are wearing the appropriate PPE (double gloves, goggles, face shield, lab coat).

-

Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.

-

Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.

-

Clean the spill area with a solvent-moistened cloth (e.g., ethanol), followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

Caption: Step-by-step workflow for responding to a small chemical spill.

Stability and Reactivity

While specific reactivity data for this molecule is not widely published, we can infer potential incompatibilities from its structural components (ester, boronic ester).

-

Stability: Stable under recommended storage conditions (typically cool and dry).

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases. Bases can hydrolyze the acetate ester, while strong acids could potentially affect the Bpin group.

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, hydrogen fluoride, and boron oxides.

Disposal Considerations

All waste containing this compound must be treated as hazardous.

-

Disposal Method: Dispose of contents and container in accordance with local, regional, and national regulations.[1] Do not allow the material to enter drains or waterways.

-

Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the chemical itself.

References

Foreword: The Strategic Value of Fluorinated Arylboronic Esters in Modern Drug Discovery

An In-Depth Technical Guide to the Spectroscopic Data of Fluorinated Arylboronic Esters

In the landscape of medicinal chemistry, few molecular scaffolds offer the combined strategic advantages of fluorinated arylboronic esters. The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing critical pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Concurrently, the boronic ester moiety serves as a uniquely versatile synthetic handle, most renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient construction of complex molecular architectures.[1][3]

The convergence of these two functionalities creates a class of reagents that are indispensable for drug development professionals. These compounds are not merely inert building blocks; their electronic properties, stability, and reactivity are finely tuned by the interplay between the electronegative fluorine atoms and the Lewis acidic boron center. A thorough and nuanced understanding of their spectroscopic data is, therefore, not just a matter of routine characterization but a fundamental prerequisite for their effective use in synthesis, reaction monitoring, and quality control. This guide provides researchers, scientists, and drug development professionals with a field-proven framework for interpreting the complex spectroscopic data associated with these high-value compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit

NMR spectroscopy is the most powerful and informative technique for the structural elucidation of fluorinated arylboronic esters. A multi-nuclear approach is essential, as each active nucleus (¹⁹F, ¹¹B, ¹H, ¹³C) provides a unique and complementary piece of the structural puzzle.

¹⁹F NMR: The Primary Analytical Probe

For any organofluorine compound, ¹⁹F NMR is the cornerstone of spectroscopic analysis. The ¹⁹F nucleus possesses ideal characteristics for NMR: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus.[4] Its most significant advantage is an exceptionally wide chemical shift range (~800 ppm), which makes the observed chemical shifts exquisitely sensitive to subtle changes in the local electronic environment.[4][5]

Causality Behind Chemical Shifts: The position of a ¹⁹F resonance is directly correlated with the electron density around the nucleus. Electron-withdrawing groups on the aryl ring deshield the fluorine nucleus, causing a downfield shift, while electron-donating groups cause an upfield shift. This sensitivity is so pronounced that ¹⁹F NMR can be used to monitor reactions, study equilibria in solution, and even serve as a sensitive probe for analyte binding.[6][7] The conversion of a fluorinated arylboronic acid to its corresponding ester, for instance, induces a distinct and diagnostic change in the ¹⁹F chemical shift.[6]

Interpreting the Data:

-